molecular formula C13H10N2O B8346028 2-Amino-6-phenoxybenzonitrile

2-Amino-6-phenoxybenzonitrile

Cat. No.: B8346028
M. Wt: 210.23 g/mol
InChI Key: CVFDVFPBEUHTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-phenoxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at position 2 and a phenoxy group (-OPh) at position 5. The amino group likely enhances hydrogen bonding and nucleophilic reactivity, while the phenoxy substituent may confer steric bulk and influence electronic properties. Such compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-6-phenoxybenzonitrile

InChI

InChI=1S/C13H10N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2

InChI Key

CVFDVFPBEUHTAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-6-phenoxybenzonitrile with structurally related aminobenzonitriles, highlighting molecular features, physical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications References
This compound C₁₃H₁₀N₂O 210.23 (calculated) -NH₂ (position 2), -OPh (position 6) Not provided in evidence Hypothesized applications: Intermediate for pharmaceuticals, ligand in coordination chemistry.
2-Amino-4-nitrobenzonitrile C₇H₅N₃O₂ 163.13 -NH₂ (position 2), -NO₂ (position 4) 87376-25-8 High reactivity due to nitro group; used in nitro-reduction reactions for dye synthesis.
2-Amino-6-fluorobenzonitrile C₇H₅FN₂ 136.13 -NH₂ (position 2), -F (position 6) 77326-36-4 Fluorine enhances electronegativity; used in fluorinated drug intermediates.
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 -NH₂ (position 6), -Br (position 3), -F (position 2) 845866-92-4 Halogenated derivative; employed in cross-coupling reactions for agrochemicals.
2-Amino-6-methoxybenzonitrile C₈H₈N₂O 148.16 (calculated) -NH₂ (position 2), -OCH₃ (position 6) Not provided in evidence Methoxy group improves solubility in polar solvents; potential precursor for antitumor agents.
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO 227.23 -F (position 2), -OPh(CH₃) (position 6) 94088-45-6 Methylphenoxy group increases lipophilicity; used in materials science.

Key Comparative Insights:

Substituent Effects on Reactivity: Nitro groups (e.g., 2-Amino-4-nitrobenzonitrile) enhance electrophilicity, making these compounds suitable for reduction reactions . Halogens (e.g., bromine in 6-Amino-3-bromo-2-fluorobenzonitrile) facilitate cross-coupling reactions, critical in medicinal chemistry . Phenoxy groups (e.g., 2-Fluoro-6-(4-methylphenoxy)benzonitrile) introduce steric hindrance and modulate electronic properties for ligand design .

Solubility and Stability: Methoxy-substituted derivatives (e.g., 2-Amino-6-methoxybenzonitrile) exhibit higher solubility in polar solvents compared to phenoxy analogs . Fluorinated compounds (e.g., 2-Amino-6-fluorobenzonitrile) demonstrate enhanced metabolic stability in drug candidates .

Applications: Pharmaceuticals: Amino- and halogen-substituted derivatives are prevalent in kinase inhibitor synthesis . Agrochemicals: Nitro- and bromo-substituted compounds serve as intermediates in herbicide development .

Research Findings and Limitations

  • Synthesis Challenges: Phenoxy-substituted benzonitriles may require palladium-catalyzed coupling reactions, which are cost-intensive compared to methoxy or halogen analogs .
  • Data Gaps: Direct studies on this compound are absent in the evidence; properties are inferred from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.